Diethyl ethylphosphonite
Description
Contextualization of Organophosphorus Compounds and Their Significance
Organophosphorus chemistry is a vast and vital field that encompasses compounds containing a phosphorus-carbon bond. These compounds are broadly categorized based on the oxidation state of the phosphorus atom, most commonly trivalent (P(III)) or pentavalent (P(V)). Diethyl ethylphosphonite, with its trivalent phosphorus center, belongs to the phosphonite class of compounds, specifically an ester of ethylphosphonous acid. This P(III) nature imparts high reactivity, making it a valuable, albeit less stable, synthetic intermediate compared to its P(V) analogue, diethyl ethylphosphonate. The reactivity of P(III) compounds like phosphonites makes them essential reagents and ligands in modern synthetic chemistry.
Historical Trajectory and Seminal Discoveries Pertaining to Alkylphosphonites
The history of alkylphosphonites is intrinsically linked to the development of organophosphorus chemistry as a whole. A pivotal moment in this field was the discovery of what is now known as the Michaelis-Arbuzov reaction, first reported by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov. oup.comchemnet.com This reaction is one of the most fundamental methods for forming phosphorus-carbon bonds. chemnet.comchemicalbook.com The classical Michaelis-Arbuzov reaction involves the reaction of a trivalent phosphorus ester, such as a trialkyl phosphite (B83602), with an alkyl halide to form a pentavalent phosphonate (B1237965). oup.comlookchem.com
Phosphonites, such as this compound, are key players in variations of this reaction, often serving as the trivalent phosphorus reactant to generate phosphinates, which are another class of organophosphorus compounds. oup.com The ability to use phosphonites in these transformations was a significant step, expanding the synthetic utility of the reaction beyond phosphonates.
Specific Importance of this compound in Contemporary Synthetic Chemistry
The specific importance of this compound (CAS No. 2651-85-6) in modern chemistry is multifaceted, stemming largely from the reactivity of its P(III) center. debyesci.com It is recognized primarily as a versatile precursor and a specialized ligand.
Its significance is underscored by its inclusion in lists of controlled substances by international bodies like the Australia Group and under the Chemical Weapons Convention (CWC). researchgate.net It is classified as a Schedule 2 precursor, indicating its potential use in the synthesis of chemical warfare agents. researchgate.net This highlights its reactivity and importance in specific, controlled synthetic pathways.
Beyond this, it serves as a valuable intermediate for creating other organophosphorus compounds and as a ligand in coordination chemistry, capable of forming complexes with transition metals. oregonstate.edu
Overview of Research Domains and Objectives of the Compendium
Research involving this compound and related alkylphosphonites spans several domains, including synthetic methodology, coordination chemistry, and materials science. However, compared to its P(V) counterpart, specific research focused exclusively on this compound is less common, with much of the available information pertaining to the general class of alkylphosphonites. This compendium aims to collate and present the specific and generalized scientific knowledge available for this compound. The objective is to provide a clear, scientifically accurate resource covering its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a synthetic intermediate and coordinating ligand.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2651-85-6 |
|---|---|
Molecular Formula |
C6H15O2P |
Molecular Weight |
150.16 g/mol |
IUPAC Name |
diethoxy(ethyl)phosphane |
InChI |
InChI=1S/C6H15O2P/c1-4-7-9(6-3)8-5-2/h4-6H2,1-3H3 |
InChI Key |
YBXFAVVDFPWMPR-UHFFFAOYSA-N |
SMILES |
CCOP(CC)OCC |
Canonical SMILES |
CCOP(CC)OCC |
Origin of Product |
United States |
Physicochemical Properties of Diethyl Ethylphosphonite
Diethyl ethylphosphonite is a distinct chemical entity with the molecular formula C₆H₁₅O₂P. debyesci.com Its structure features a central trivalent phosphorus atom bonded to one ethyl group and two ethoxy groups. This P(III) center is nucleophilic and is the primary site of the compound's reactivity.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 2651-85-6 | chemnet.comlookchem.comdebyesci.com |
| Molecular Formula | C₆H₁₅O₂P | chemnet.comlookchem.comdebyesci.com |
| Molecular Weight | 150.16 g/mol | chemnet.comdebyesci.com |
| Boiling Point | 149.2°C at 760 mmHg | chemnet.com |
| Flash Point | 45.9°C | chemnet.com |
| Vapor Pressure | 5.17 mmHg at 25°C | chemnet.com |
Reactivity and Mechanistic Pathways of Diethyl Ethylphosphonite
Nucleophilic Reactivity of the Trivalent Phosphorus Center
The core of diethyl ethylphosphonite's chemical behavior lies in the nucleophilic nature of its trivalent phosphorus atom. This reactivity is more pronounced compared to analogous phosphite (B83602) esters due to the electron-donating nature of the ethyl group directly attached to the phosphorus. wikipedia.org This enhanced nucleophilicity drives its reactions with a wide array of electrophilic compounds. wikipedia.orgnih.gov
This compound readily reacts with electrophiles such as alkyl halides and acid chlorides. The reaction with an alkyl halide is the initial step of the well-known Michaelis-Arbuzov reaction. It involves the SN2 attack of the nucleophilic phosphorus atom on the electrophilic carbon of the alkyl halide, leading to the formation of a phosphonium (B103445) salt intermediate. wikipedia.orgjk-sci.com
Similarly, acid chlorides react with this compound, typically at the phosphorus center. This reaction proceeds via nucleophilic attack on the carbonyl carbon of the acyl chloride, which can lead to the formation of acylphosphinates after rearrangement, although the specific pathway and products can be influenced by the reaction conditions and the structure of the reactants. jk-sci.comresearchgate.net
The mechanism proceeds in two main steps:
Nucleophilic Attack: The trivalent phosphorus of this compound attacks the alkyl halide (R'-X) to form an intermediate phosphonium salt, [Et(R')(OEt)₂P]⁺X⁻. wikipedia.org
Dealkylation: The displaced halide anion (X⁻) then attacks one of the ethoxy groups on the phosphonium salt in a second SN2 reaction, resulting in the final ethyl R'-ethylphosphinate product [Et(R')P(O)OEt] and an ethyl halide (EtX) byproduct. wikipedia.org
| Reactant | Substrate (R'-X) | Product (Phosphinate) | Byproduct |
| This compound | Methyl Iodide (CH₃I) | Ethyl methyl(ethyl)phosphinate | Ethyl Iodide |
| This compound | Benzyl (B1604629) Bromide (C₆H₅CH₂Br) | Ethyl benzyl(ethyl)phosphinate | Ethyl Bromide |
| This compound | Allyl Chloride (CH₂=CHCH₂Cl) | Ethyl allyl(ethyl)phosphinate | Ethyl Chloride |
| This table illustrates the expected products from the Michaelis-Arbuzov reaction of this compound with various alkyl halides. |
The scope of the Michaelis-Arbuzov reaction is largely dictated by the structure of the alkyl halide, consistent with its SN2 mechanism. jk-sci.com
Primary Alkyl Halides: These are ideal substrates for the reaction, reacting readily with this compound. The reactivity trend among halogens is I > Br > Cl. jk-sci.com
Secondary Alkyl Halides: These react more slowly than primary halides, and elimination side reactions can become more competitive. jk-sci.com
Tertiary Alkyl Halides: These are generally poor substrates for the classical thermal Arbuzov reaction, as they strongly favor elimination pathways over substitution. jk-sci.com
Recent advancements, however, have shown that a photocatalyzed, free-radical-based mechanism can enable the phosphinylation of not only primary but also secondary and even tertiary alkyl halides with phosphonites at room temperature, significantly broadening the scope. chinesechemsoc.org
The scope of the Arbuzov reaction can be expanded to include carbonyl compounds and alcohols through the use of catalysts, typically Lewis acids. nih.govorganic-chemistry.org Lewis acids such as zinc bromide (ZnBr₂), indium(III) bromide (InBr₃), and bismuth(III) chloride (BiCl₃) can activate substrates, allowing the reaction to proceed under milder conditions, often at room temperature. nih.govorganic-chemistry.orgresearchgate.net
When applied to this compound, these catalyzed reactions can facilitate the formation of α-hydroxy or α-amino phosphinates from aldehydes and imines, respectively. The reaction with benzylic alcohols, for instance, can proceed via an SN1-type mechanism where the Lewis acid promotes the formation of a carbocation intermediate that is then trapped by the nucleophilic phosphonite. nih.govorganic-chemistry.org This catalytic approach circumvents the need for pre-formed alkyl halides and tolerates a wider range of functional groups. rsc.org
When this compound reacts with α-haloketones, a competing reaction pathway known as the Perkow reaction can occur alongside the Michaelis-Arbuzov reaction. wikipedia.orgwikipedia.org This competition leads to two different types of phosphorus products.
Michaelis-Arbuzov Pathway: The phosphonite attacks the α-carbon (the carbon bearing the halogen), displacing the halide and ultimately forming a β-ketophosphinate. wikipedia.org
Perkow Pathway: The phosphonite attacks the electrophilic carbonyl carbon atom. This is followed by a rearrangement that eliminates the halide and results in the formation of a vinyl phosphate. wikipedia.org
The balance between these two pathways is influenced by several factors. Higher temperatures tend to favor the thermodynamically more stable Arbuzov product. The nature of the halogen is also critical; α-iodoketones almost exclusively yield the Arbuzov product, whereas α-chloro- and α-bromoketones often give a mixture of both products, with the Perkow product frequently predominating. wikipedia.orgrsc.org
| Pathway | Site of Nucleophilic Attack | Product Type |
| Michaelis-Arbuzov | α-Carbon | β-Ketophosphinate |
| Perkow | Carbonyl Carbon | Vinyl Phosphate |
| This table compares the key features of the competing Michaelis-Arbuzov and Perkow reactions for an α-haloketone substrate. |
Michaelis-Arbuzov Rearrangements with Diverse Substrates
Reductive and Oxidative Transformations
The phosphorus center in this compound can undergo both oxidation and reduction, reflecting its accessibility in the +3 oxidation state.
Oxidative Transformations The oxidation of the trivalent phosphorus in this compound to a pentavalent phosphonate (B1237965) is a highly favorable process. The compound is susceptible to oxidation by atmospheric oxygen and various oxidizing agents, yielding diethyl ethylphosphonate [EtP(O)(OEt)₂]. noaa.govechemi.comguidechem.comchemicalbook.com This reaction is a common consideration during the handling and storage of phosphonites. Partial oxidation with strong oxidizing agents can lead to the release of toxic phosphorus oxides. noaa.govnih.gov
Reductive Transformations While the P(III) center is more commonly oxidized, it can also participate in reductive processes. This compound, like similar phosphonites, can act as a mild reducing agent in specific synthetic contexts, for instance, by donating its electron pair to facilitate the reduction of other functional groups in a molecule. In the presence of very strong reducing agents, such as metal hydrides, organophosphorus compounds can be reduced to form highly toxic and flammable phosphine (B1218219) gas, although this is more commonly cited for the pentavalent phosphonate derivatives. noaa.govechemi.comguidechem.com
| Transformation | Reagent/Condition | Product |
| Oxidation | Air (O₂), Oxidizing Agents | Diethyl ethylphosphonate |
| Reduction | (Acts as reducing agent) | Oxidized Substrate + Diethyl ethylphosphonate Oxide |
| This table summarizes the primary oxidative and reductive pathways involving this compound. |
Pathways Leading to Phosphine and Phosphine Oxide Derivatives
The conversion of this compound to phosphine and phosphine oxide derivatives represents a fundamental aspect of its reactivity. While direct reduction to a primary or secondary phosphine is less common, its conversion to phosphine oxides is a prominent reaction.
In the presence of strong reducing agents, organophosphonates, which are structurally related to this compound, can yield highly toxic phosphine gas. smolecule.com However, the more synthetically relevant transformations involve the phosphorus center acting as a nucleophile.
The oxidation of phosphonites like this compound to their corresponding phosphine oxides is a thermodynamically favorable process. This can be achieved with various oxidizing agents. The mechanism generally involves the nucleophilic attack of the phosphorus atom on the oxidant.
Furthermore, derivatives of this compound can be involved in reactions leading to phosphine oxides. For instance, lanthanide complexes with ligands derived from diethyl (2-oxo-1-phenyl)ethylphosphonate exist as phosphine oxide complexes. tandfonline.com
Selective Oxidation to Phosphonate and Phosphonate Esters
The selective oxidation of this compound to diethyl ethylphosphonate is a key transformation, converting the P(III) phosphonite to a P(V) phosphonate. This oxidation is a common and predictable reaction, often occurring with mild oxidizing agents. Partial oxidation by oxidizing agents may lead to the release of toxic phosphorus oxides. guidechem.com
The mechanism of oxidation typically involves the nucleophilic phosphorus atom of the phosphonite attacking the electrophilic oxygen of the oxidizing agent. This process is crucial as phosphonates and their esters have widespread applications. For example, the biotransformation of diethyl ethylphosphonate involves hydrolysis to ethyl ethylphosphonate and further to ethylphosphonate. oup.com
Several reagents and systems can be employed for the selective oxidation of phosphonates. For instance, the Cu(II)/H₂O₂ system has been shown to be effective for the selective oxidation of certain phosphonates to phosphates. nih.gov Additionally, chiral oxaziridines have been used for the enantioselective oxidation of P(III) compounds. researchgate.net The choice of oxidant and reaction conditions can influence the selectivity and efficiency of the conversion.
Role as a Ligand in Coordination Chemistry
Phosphonite ligands, including this compound, are valuable in coordination chemistry due to their unique electronic and steric properties. They are generally less sensitive to air and oxidation compared to phosphines, making them easier to handle. acs.org Their ease of synthesis and the ability to tune their properties by varying the organic substituents make them attractive for catalytic applications. acs.org
Coordination Modes and Binding Affinities with Transition Metals
This compound and related phosphonite ligands typically coordinate to transition metals through the lone pair of electrons on the phosphorus atom, acting as σ-donors. The strength of this coordination and the resulting bond characteristics are influenced by both the nature of the metal and the substituents on the phosphorus atom.
Phosphonite ligands demonstrate a strong affinity for metal ions. mdpi.com The binding affinity of phosphorus-based ligands generally follows the trend of their sigma-bonding ability. osti.gov For instance, in a study of heterobimetallic complexes, the ligand binding energies followed the trend of PBu₃ > PPh₃ > P(OPh)₃. osti.gov The binding affinity of monoalkyl phosphinic acid ligands, which are structurally related, is found to be intermediate between carboxylic acids and phosphonic acids for various nanocrystal surfaces. researchgate.net
Phosphonite ligands can form stable complexes with a variety of transition metals, including palladium, platinum, rhodium, and copper. rsc.orgnih.govnih.gov The coordination can lead to the formation of well-defined metal complexes that can be isolated and characterized. For example, chiral MOP-type phosphonite ligands react with palladium precursors to form η³-methallylpalladium chloride complexes that have been structurally characterized. rsc.org
The coordination environment can be further influenced by the presence of other functional groups on the ligand, leading to bidentate or polydentate coordination. P,N-bidentate phosphite ligands, for example, have been synthesized and their complexation with Rh(I) and Pd(II) has been studied. nih.gov
Stereochemical Influence in Homogeneous and Heterogeneous Catalysis
Chiral phosphonite ligands have emerged as a significant class of ligands in asymmetric catalysis, where their stereochemical properties are harnessed to control the enantioselectivity of chemical reactions. acs.orgrsc.orgnih.gov The steric and electronic properties of the phosphonite ligand can be precisely tuned to optimize catalyst performance for a specific transformation. nih.gov
In homogeneous catalysis, chiral phosphonite ligands have been successfully applied in a range of reactions, including asymmetric hydrogenation, hydroformylation, and allylic alkylation. acs.orgnih.govnih.gov For instance, chiral phosphine-phosphite ligands have shown outstanding results in Rh-catalyzed olefin hydrogenation and hydroformylation, as well as in Ru-catalyzed hydrogenation of olefins and imines, and Ir-catalyzed hydrogenation of imines. nih.gov The stereochemical outcome of these reactions is often highly dependent on the structure of the phosphonite ligand.
The influence of these ligands stems from their ability to create a chiral environment around the metal center, which in turn directs the approach of the substrate and favors the formation of one enantiomer over the other. The modular nature of phosphonite ligands allows for the systematic variation of their structure to fine-tune this chiral environment. nih.gov
Addition Reactions Across Unsaturated Systems
This compound and related H-phosphonate derivatives can participate in addition reactions across various unsaturated systems, such as alkenes, alkynes, and imines. This class of reactions, known as hydrophosphonylation, is a powerful method for the formation of carbon-phosphorus bonds, leading to the synthesis of valuable organophosphorus compounds. rsc.orgwikipedia.org
Hydrophosphonylation of Alkenes, Alkynes, and Imines
The hydrophosphonylation reaction involves the addition of the P-H bond of a phosphonate, such as the tautomeric form of this compound (diethyl phosphite), across a double or triple bond. wikipedia.org
Alkenes and Alkynes: The hydrophosphonylation of alkenes and alkynes leads to the formation of alkyl- and vinylphosphonates, respectively. rsc.org This reaction can be initiated under various conditions, including free-radical pathways induced by photoinitiators. rsc.org For example, the reaction of 1-octene (B94956) with diethyl phosphite in the presence of a manganese catalyst yields diethyl octylphosphonate. nih.gov The reaction can also be applied to internal alkenes, though it may result in a mixture of regioisomers. nih.gov
Imines: The addition of diethyl phosphite to imines, a reaction often referred to as the Pudovik or Kabachnik-Fields reaction, is a widely used method for the synthesis of α-aminophosphonates. wikipedia.orgwikipedia.org These compounds are of significant interest due to their biological activities. organic-chemistry.orgresearchgate.net The reaction can be catalyzed by bases or, in the context of asymmetric synthesis, by chiral organocatalysts or metal complexes to produce enantiomerically enriched α-aminophosphonates. wikipedia.orgorganic-chemistry.orgnih.gov For instance, quinine (B1679958) has been used as an organocatalyst for the enantioselective hydrophosphonylation of N-Boc protected imines with diethyl phosphite. organic-chemistry.org The reaction mechanism is believed to involve the activation of the imine by the catalyst. organic-chemistry.org
The general mechanism for base-catalyzed hydrophosphonylation involves the deprotonation of the phosphite to form a nucleophilic phosphite anion, which then attacks the electrophilic carbon of the unsaturated system. nih.gov Subsequent protonation yields the final phosphonate product.
Conjugate Addition to α,β-Unsaturated Carbonyl Compounds
The conjugate addition of phosphonites to α,β-unsaturated carbonyl compounds, a type of Michael addition, represents a significant method for the formation of carbon-phosphorus bonds, yielding β-ketophosphonates. While specific studies detailing the conjugate addition of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the well-established behavior of analogous dialkyl phosphonates and other P(III) compounds.
The reaction involves the 1,4-addition of the nucleophilic phosphorus atom of this compound to the β-carbon of an activated alkene, such as an enone. nih.govwikipedia.org This process is typically catalyzed by a base, which deprotonates the phosphonite in the case of a P-H bond, or by a Lewis acid that activates the α,β-unsaturated carbonyl compound. For trivalent phosphorus compounds like this compound, the lone pair on the phosphorus atom allows it to act as a nucleophile without prior deprotonation.
The general mechanism proceeds via the nucleophilic attack of the phosphorus atom on the electrophilic β-carbon of the enone. This forms a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate, typically during workup, leads to the formation of the corresponding β-ketophosphonate product. The reaction is a vinylogous counterpart to the direct nucleophilic addition to the carbonyl group. wikipedia.org
General Reaction Scheme for Conjugate Addition:
Several factors can influence the outcome of the conjugate addition, including the nature of the α,β-unsaturated carbonyl compound, the reaction conditions, and the choice of catalyst. For instance, the use of chiral catalysts can lead to the formation of enantiomerically enriched γ-ketophosphonates. rsc.org While harder nucleophiles tend to favor 1,2-addition to the carbonyl group, softer nucleophiles, such as phosphites, generally favor the 1,4-conjugate addition. inflibnet.ac.in
The resulting β-ketophosphonates are versatile synthetic intermediates, notably utilized in the Horner-Wadsworth-Emmons reaction to synthesize α,β-unsaturated ketones.
Radical Chemistry Involving this compound and Its Derivatives
The radical chemistry of this compound and its derivatives involves the formation and reaction of phosphorus-centered radicals. These reactive intermediates can participate in various transformations, including additions to unsaturated systems and fragmentation reactions.
One documented pathway for generating a radical from this compound involves its reaction with an alkoxyl radical. The alkoxyl radical adds to the trivalent phosphorus atom to form a phosphoranyl radical intermediate. This intermediate can then undergo α-scission, a process that involves the homolytic cleavage of the carbon-phosphorus bond, to yield an ethyl radical (which abstracts a hydrogen to form ethane) and a trialkyl phosphite. umich.edu
A key aspect of the radical chemistry of organophosphorus compounds is the generation of phosphorus-centered radicals. For related phosphonites like diethyl methylphosphonite, it has been noted that they can generate phosphorus-centered radicals, which can then initiate chain processes in cyclization reactions. The homolytic cleavage of the P-H bond in dialkyl phosphites is a common method for generating phosphonyl radicals, which can be initiated by radical initiators or UV radiation. mostwiedzy.pl While this compound does not have a P-H bond, radical reactions can be initiated at other sites.
The derivatives of this compound, such as diethyl ethylphosphonate (DEEP), have been studied in the context of atmospheric chemistry, where their reactions with radicals like hydroxyl (•OH) and nitrate (B79036) (•NO₃) are of interest. The reaction of DEEP with •OH radicals proceeds via hydrogen atom abstraction from the ethyl groups. acs.orgnih.govdntb.gov.ua The major product identified from the reaction of DEEP with •OH radicals is C₂H₅OP(O)(OH)C₂H₅, formed through abstraction of a hydrogen atom from one of the ethoxy groups, followed by reaction with O₂ and subsequent reactions. acs.org
The table below summarizes the rate constants for the reaction of diethyl ethylphosphonate (DEEP), a derivative of this compound, with various radicals.
| Reactant | Radical | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 296 ± 2 K | Reference |
| Diethyl ethylphosphonate (DEEP) | •OH | (6.45 ± 0.27) x 10⁻¹¹ | acs.org |
| Diethyl ethylphosphonate (DEEP) | •NO₃ | (3.4 ± 1.4) x 10⁻¹⁶ | acs.org |
This interactive table provides kinetic data for the gas-phase reactions of a key derivative of this compound.
Phosphorus-centered radicals generated from phosphonites and their derivatives can add to alkenes, providing a route to functionalized organophosphorus compounds. researchgate.net The electrophilic nature of these radicals influences their reactivity towards electron-rich or electron-poor alkenes.
Reagent for Carbon-Phosphorus Bond Formation
The formation of a carbon-phosphorus (C-P) bond is a critical step in the synthesis of the broad class of compounds known as organophosphonates. These compounds are of significant interest due to their biological activities and applications in materials science.
A primary application of this compound and its conceptual precursors, like triethyl phosphite, is in the synthesis of diethyl alkylphosphonates. The Michaelis-Arbuzov reaction is a cornerstone of C-P bond formation. While the classical reaction involves a trialkyl phosphite and an alkyl halide, this compound can be synthesized via a catalytic rearrangement of triethyl phosphite. rsc.org This rearrangement is often promoted by a catalyst such as ethyl iodide at elevated temperatures. rsc.org
A related and highly effective method involves the reaction of sodium diethyl phosphite, which can be conceptually derived from this compound's chemistry, with alkyl sulfonates (tosylates or mesylates). This reaction provides a convenient route to convert alcohols into phosphonic acids under mild conditions after a subsequent hydrolysis step. nih.gov For instance, the treatment of alkyl methanesulfonates with phosphites can yield the corresponding alkylphosphonates. This transformation is particularly useful for introducing the phosphonate moiety into complex molecules.
Table 1: Synthesis of Diethyl Alkylphosphonates This table illustrates the formation of various diethyl alkylphosphonates from different starting materials, a reaction class central to the utility of phosphonites and phosphites.
| Starting Material (Alkylating Agent) | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| n-Butyl p-toluenesulfonate | Sodium diethyl phosphite | Diethyl n-butylphosphonate | 87% | nih.gov |
| Isopropyl p-toluenesulfonate | Sodium diethyl phosphite | Diethyl isopropylphosphonate | 51% | nih.gov |
| Diethyl α-methanesulfonyloxy-ethylphosphonate | Triethyl phosphite | Tetraethyl ethylidenebisphosphonate | - | |
| Diethyl α-methanesulfonyloxy-ethylphosphonate | Ethyl diphenylphosphinite | Diethyl α-(diphenylphosphinoyl)-ethylphosphonate | - |
The ability to form C-P bonds using phosphonite-derived reagents is crucial for constructing novel and complex organophosphorus scaffolds. These scaffolds are often key components of biologically active molecules or advanced synthetic intermediates. For example, in the total synthesis of the marine natural product Kalihinol C, a geranylphosphonate was synthesized via the addition of diethyl ethylphosphonate to ethyl geranylacetate. wiley-vch.de This key intermediate was then utilized in a subsequent cycloaddition reaction to build the complex diterpene framework. wiley-vch.de
Furthermore, phosphonates serve as crucial intermediates in the synthesis of nucleoside analogues, which are important for developing antiviral and anticancer therapies. The lithium salt of diethyl ethylphosphonate can react with nucleoside-derived methylene (B1212753) carboxylates to produce β-keto phosphonates. escholarship.org These intermediates are analogues of natural phosphates and can be further elaborated into carbon-bridged dinucleotide structures, demonstrating the power of this compound in creating unique bio-organic molecules. escholarship.orgmdpi.com
Precursor in Horner-Wadsworth-Emmons (HWE) Olefination Chemistry
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes, particularly α,β-unsaturated carbonyl compounds. beilstein-journals.orgbeilstein-journals.org While diethyl ethylphosphonate is not the direct olefination reagent, it serves as a vital precursor for generating the necessary phosphonate carbanions.
The typical HWE reagent is a phosphonate stabilized by an adjacent electron-withdrawing group, such as a carbonyl. rsc.org Diethyl ethylphosphonate can be used to construct these reagents. The process begins with the deprotonation of diethyl ethylphosphonate at the α-carbon using a strong base, such as n-butyllithium (n-BuLi), to form a highly reactive lithiated carbanion. rsc.org
This nucleophilic carbanion can then attack a carboxylic ester in a Claisen-like condensation reaction. rsc.org This transformation, sometimes referred to as a "phosphono-Claisen condensation" or Corey-Kwiatkowski reaction, yields a β-ketophosphonate. rsc.org This product is the key stabilized phosphonate intermediate required for the subsequent HWE olefination step. This two-step sequence effectively converts a simple phosphonite into a sophisticated reagent for alkene synthesis. This methodology was notably used in the synthesis of pericoannosin A, where lithiated diethyl ethylphosphonate was reacted with a terminal alkene-containing ester to furnish the corresponding β-ketophosphonate in 91% yield. beilstein-journals.orgnih.gov
Once the β-ketophosphonate is generated, it can undergo deprotonation to form a stabilized phosphonate carbanion that reacts with aldehydes or ketones to produce alkenes. A significant advantage of the HWE reaction is its high stereoselectivity, typically yielding the thermodynamically more stable (E)-alkene as the major product. beilstein-journals.org
This stereoselectivity is highly valuable in the synthesis of complex natural products where precise control of double bond geometry is essential. For instance, in the total synthesis of (–)-epiquinamide, a β-ketophosphonate derived from a reaction involving lithiated diethyl ethylphosphonate was treated with acetaldehyde (B116499) and barium hydroxide (B78521) to produce the desired (E)-enone in 81% yield. beilstein-journals.orgnih.gov Similarly, the HWE reaction has been employed for the two-carbon homologation of aldehydes to α,β-unsaturated aldehydes, where a formylated derivative of diethyl ethylphosphonate is used to introduce the new aldehyde functionality. oregonstate.edu
Table 2: Examples of HWE Reactions Using Diethyl Ethylphosphonate-Derived Reagents This table highlights the application of β-ketophosphonates, synthesized from diethyl ethylphosphonate, in the stereoselective formation of olefins.
| Carbonyl Compound | HWE Reagent Precursor | Base | Product | Yield | Reference |
|---|---|---|---|---|---|
| Acetaldehyde | β-Ketophosphonate 149 | Ba(OH)₂ | (E)-Enone 150 | 81% | beilstein-journals.orgnih.gov |
| Aldehyde | Diethyl 1-propylformyl-2-phosphonate | - | α,β-Unsaturated Aldehyde | >95% (reagent prep) | oregonstate.edu |
Utility in Transition Metal-Catalyzed Transformations
The trivalent phosphorus center in this compound allows it to act as a ligand for transition metals, although its application in this area is less extensive than its role as a synthetic building block. Trivalent organophosphorus compounds, including phosphines and phosphites, are ubiquitous ligands in transition metal catalysis because they can tune the electronic and steric properties of the metal center, thereby influencing catalytic activity and selectivity. nih.gov
While systematic studies on this compound specifically as a ligand are not abundant, related dialkyl alkylphosphonites have been shown to form complexes with metals like cobalt(II) and nickel(II). oregonstate.edu The ability of these P(III) compounds to coordinate to metals was historically used as a method for their characterization. oregonstate.edu More broadly, phosphonite ligands can donate electrons to transition metals like palladium, which is a key step in catalytic cycles such as cross-coupling reactions. The utility of P(III) esters in catalysis is well-established, with compounds like diphenyl ethylphosphonite being used to promote condensation reactions. nih.gov The principles governing the coordination chemistry of these related compounds suggest a potential for this compound to be employed in various transition metal-catalyzed processes, such as cross-coupling and hydrogenation, even if specific, widely adopted applications are still emerging. oregonstate.edunih.gov
Ligand in Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira Couplings)
Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for forming carbon-carbon bonds. The effectiveness of these reactions, including the Suzuki, Heck, and Sonogashira couplings, often depends on the nature of the phosphine or phosphonite ligands coordinated to the palladium center. dicp.ac.cn These ligands play a critical role in stabilizing the catalyst and modulating its reactivity. dicp.ac.cn
Phosphonites, with their P(III) center, are generally considered suitable for use in ligand synthesis. Current time information in Bangalore, IN. However, a review of scientific literature indicates that the use of this compound specifically as a ligand in major cross-coupling reactions like the Suzuki, Heck, or Sonogashira couplings is not widely documented. While these reactions are extensively studied with a vast library of phosphine and other phosphorus-based ligands, this compound is not among the commonly cited examples. rsc.orgresearchgate.netresearchgate.net
To provide context, the general components for these key reactions are outlined below.
| Reaction | Typical Components | Role of Phosphorus Ligand |
| Suzuki Coupling | Aryl/Vinyl Halide, Boronic Acid/Ester, Palladium Catalyst, Base | Stabilizes the Pd(0) species, facilitates oxidative addition and reductive elimination. |
| Heck Reaction | Aryl/Vinyl Halide, Alkene, Palladium Catalyst, Base | Influences regioselectivity and stability of the active palladium catalyst. researchgate.net |
| Sonogashira Coupling | Aryl/Vinyl Halide, Terminal Alkyne, Palladium Catalyst, Copper Co-catalyst, Base | Prevents palladium black precipitation and increases catalytic activity. researchgate.net |
This table describes the general roles of ligands in these reactions; specific use of this compound in these roles is not established in the literature.
Role in Asymmetric Catalysis with Chiral Analogues
Asymmetric catalysis relies on the use of chiral ligands or catalysts to produce enantiomerically enriched products. Chiral organophosphorus compounds, including phosphonites, phosphines, and phosphoramidites, are a significant class of ligands used to achieve high enantioselectivity in various transformations. molaid.commdpi.coma2bchem.com These ligands create a chiral environment around the metal center, which directs the stereochemical outcome of the reaction. irocoatingadditive.com
The development of novel chiral phosphonite ligands is an active area of research, with complex structures like MOP-phosphonites and binaphthyl-derived phosphonites showing effectiveness in reactions such as asymmetric hydrosilylation. mdpi.com However, the literature on asymmetric catalysis does not feature chiral analogues derived from the simple this compound scaffold. The focus is typically on more rigid and sterically elaborate structures to create a well-defined chiral pocket for the catalyst. While the field of chiral phosphorus ligands is extensive, specific analogues of this compound are not prominently used. molaid.coma2bchem.com
Applications in Catalytic Hydrogenation and Hydroformylation
While documentation on the use of this compound in catalytic hydrogenation is scarce, its potential application has been cited in the field of hydroformylation. Hydroformylation, or the oxo process, is a major industrial reaction that converts alkenes into aldehydes using synthesis gas (CO/H₂) and a transition metal catalyst, typically rhodium. nih.gov
The performance of the rhodium catalyst is heavily influenced by the supporting ligands. A US patent describes a hydroformylation process using a rhodium-complex catalyst in the presence of a tertiary organo-phosphorus ligand. The patent explicitly lists this compound among the potential ligands that can be employed in this process. The ligand's role is to stabilize the rhodium catalyst and influence the reaction's rate and selectivity, particularly affecting the ratio of normal to branched-chain aldehyde products.
Contributions to Polymer Science and Materials Engineering
In polymer and materials science, organophosphorus compounds are integrated into materials to impart specific properties. This compound finds utility not as a primary monomer for building a polymer chain, but as a reactive agent for modifying polymers or as a precursor for functional additives.
Monomer for Polymerization Reactions and Polymer Functionalization
This compound is not typically used as a monomer in the conventional sense, where it would form the repeating unit of a polymer backbone. However, it has been used as a post-polymerization modifying agent.
A European patent details a process where this compound acts as a coupling agent for polymers prepared by anionic polymerization, such as polybutadiene. In this application, the polymerization of a monomer like 1,3-butadiene (B125203) is first carried out using an initiator like sec-butyllithium. After the polymerization is complete, this compound is added to the reaction mixture. It reacts with the living polymer chain ends, coupling them together and resulting in a branched polymer architecture. This modification alters the physical and mechanical properties of the final material. In one example, using this compound as the coupling agent resulted in a polymer with 30% branching.
Integration into Polymeric Materials for Specialized Functions
The primary specialized function imparted by this compound and its reaction products is flame retardancy. While its pentavalent counterpart, diethyl ethylphosphonate (DEEP), is a well-known additive flame retardant and plasticizer for materials like polyurethane foams, the phosphonite is used as a reactant to synthesize other flame-retardant compounds.
A US patent describes a method for creating thermally stable flame retardants by reacting a bicyclic phosphite with this compound. In a documented example, the two phosphorus compounds are heated together in the presence of an iodine catalyst. The reaction leads to the formation of a new, higher-boiling point substance that can be incorporated into polymers to enhance their fire resistance. This process leverages the reactivity of the P(III) bond in this compound to build more complex, stable flame-retardant molecules suitable for high-temperature polymer processing.
| Reactants | Catalyst | Reaction Conditions | Product | Application |
| Bicyclic Phosphite, this compound | Iodine | 195-240 °C | High-boiling phosphorus-containing semi-solid | Flame Retardant for Polymers |
Data sourced from a patented process for creating flame retardant materials.
Role in Coordination Chemistry
Esterification of Ethylphosphonous Dichloride with Ethanol (B145695) Derivatives
P(C2H5)Cl2 + 2 C2H5OH → P(C2H5)(OC2H5)2 + 2 HCl
This process, however, requires careful control of reaction conditions to manage the liberation of hydrogen chloride gas and to minimize side reactions.
The synthesis of this compound can be achieved through both stoichiometric and catalytic approaches. The stoichiometric method often involves the use of a base to neutralize the HCl produced, driving the reaction to completion. In contrast, catalytic methods are being explored to enhance reaction efficiency and reduce waste. While specific catalytic systems for the direct esterification of ethylphosphonous dichloride are not extensively detailed in readily available literature, the principles of acid and base catalysis in esterification are well-understood and applicable. chemguide.co.ukcommonorganicchemistry.com
The efficiency of this compound synthesis is highly dependent on the optimization of reaction conditions. Key parameters that are often adjusted include temperature, reaction time, and the molar ratio of reactants. For instance, in the related Michaelis-Arbuzov reaction for synthesizing phosphonates, careful control of temperature and slow addition of reagents have been shown to be crucial for maximizing the yield of the desired product and minimizing the formation of byproducts. researchgate.net In a study on the synthesis of ω-bromoalkylphosphonates, it was found that the slow, dropwise addition of triethyl phosphite (B83602) over a period of two hours significantly improved the selectivity and yield of the monosubstituted product. researchgate.net
Transesterification Reactions Involving Other Phosphonite Esters
Transesterification offers an alternative pathway to this compound. This method involves the exchange of alkoxy groups between a phosphonite ester and an alcohol. For example, a higher boiling phosphonite ester can be reacted with ethanol to yield this compound, with the equilibrium being driven by the removal of the more volatile alcohol.
A study on the transesterification of diethyl methylphosphonite and this compound with 1-octanol (B28484) demonstrated that the reaction proceeds via a random distribution of alkoxy groups. sciencemadness.orgacs.org The composition of the resulting product mixture was found to be in good agreement with calculated values based on this random distribution, particularly when using a molar phosphonite to octanol (B41247) ratio of 2:1 to 4:1. sciencemadness.orgacs.org
Reductive Pathways from Phosphonates and Subsequent Functionalization
While less common for the direct synthesis of this compound, reductive pathways starting from phosphonates represent a potential, albeit indirect, route. This would involve the reduction of a diethyl phosphonate (B1237965) derivative to a species that could then be functionalized to yield the target phosphonite. The catabolism of phosphonates in biological systems involves reductive cleavage of the carbon-phosphorus bond, a process catalyzed by enzymes like C-P lyase. nih.govasm.org This highlights the possibility of developing synthetic methods that mimic these natural reductive processes.
Emerging and Sustainable Synthesis Routes for Phosphonite Analogues
The development of more sustainable synthetic methods is a key focus in modern chemistry. For phosphonite and phosphonate synthesis, this includes the use of greener solvents, catalysts, and reaction conditions. For example, a protocol for the synthesis of benzyl (B1604629) phosphonates has been developed using a KI/K2CO3 catalytic system in polyethylene (B3416737) glycol (PEG-400), a benign solvent. nih.govfrontiersin.org This method avoids the use of volatile and toxic organic solvents. nih.govfrontiersin.org Furthermore, microwave-assisted synthesis has been explored for the preparation of haloalkylphosphonates, offering advantages such as faster reaction times and improved control over reaction conditions. google.com The development of catalytic methods using environmentally benign metals like zinc for the synthesis of phosphite diesters also represents a significant step towards more sustainable phosphorus chemistry. nih.gov The direct use of white phosphorus as a starting material is also being investigated as a more atom-economical approach to organophosphorus compounds. nih.gov In the realm of biocatalysis, the microbial production of phosphonates and the potential for enzymatic pathways to produce phosphite from phosphonates are areas of active research that could lead to novel and sustainable synthetic routes. biorxiv.org
Analytical Considerations for Reaction Monitoring and Purity Assessment in Synthesis
The synthesis of this compound, a trivalent phosphorus (P(III)) compound, requires careful monitoring and rigorous purity assessment. Due to its susceptibility to oxidation into the pentavalent diethyl ethylphosphonate, analytical techniques must be capable of distinguishing between the desired product, starting materials, and potential byproducts, particularly its oxidized analogue.
Reaction Monitoring
Tracking the progress of the synthesis is crucial for optimizing reaction conditions and determining the endpoint. Several analytical methods are employed for this purpose.
Gas Chromatography (GC): Gas chromatography is a primary technique for monitoring the reaction's progress. By taking small aliquots from the reaction mixture at various time intervals, the consumption of starting materials, such as triethyl phosphite, and the formation of this compound can be tracked. google.com When coupled with a detector like a Flame Ionization Detector (FID) or a more specific Flame Photometric Detector (FPD) that is sensitive to phosphorus-containing compounds, GC provides quantitative data on the composition of the reaction mixture. dtic.mil This allows for the determination of reaction completion, for instance, when the peak corresponding to a key starting material is no longer detected. google.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is an exceptionally powerful tool for real-time monitoring of reactions involving phosphorus compounds. The trivalent phosphorus atom in this compound has a characteristic chemical shift that is distinctly different from P(III) starting materials and any P(V) oxidation byproducts. For example, dialkyl alkylphosphonites show signals in a significantly different region compared to their phosphonate counterparts. This clear separation of signals allows for unambiguous tracking of the product's formation and the instant detection of any undesirable oxidation.
Distillation Monitoring: In synthetic routes that produce a volatile byproduct, such as the transesterification of a phosphite ester with an alcohol, monitoring the distillation of the lower-boiling alcohol byproduct (e.g., ethanol) can serve as an indirect measure of reaction progress. sciencemadness.org The rate and total amount of distillate collected can indicate the extent of the conversion. sciencemadness.org
Purity Assessment
Once the synthesis is complete, a combination of chromatographic and spectroscopic methods is essential to confirm the identity and purity of the isolated this compound.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: A full structural confirmation and purity check is typically achieved using a suite of NMR experiments.
³¹P NMR: This is the most direct method for assessing the purity of this compound with respect to other phosphorus-containing compounds. A pure sample will exhibit a single, sharp signal in the characteristic chemical shift range for dialkyl alkylphosphonites. The absence of signals in the phosphonate region is a critical indicator of purity. Related phosphonites have been characterized using ³¹P NMR analysis. researchgate.net
¹H and ¹³C NMR: These techniques are used to confirm the organic structure of the molecule, ensuring the correct ethyl groups are attached to both the phosphorus atom and the ester oxygen atoms. Integration of the signals in the ¹H NMR spectrum can help quantify organic impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to verify the functional groups present in the molecule. For this compound, key absorptions would include those for C-H, C-C, and P-O-C bonds. Crucially, a clean spectrum for the phosphonite will be characterized by the absence of a strong absorption band around 1250 cm⁻¹, which is characteristic of the P=O (phosphoryl) double bond found in the diethyl ethylphosphonate impurity. mdpi.com
Chromatographic Methods
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is invaluable for purity assessment. GC separates the product from any volatile impurities, and the mass spectrometer provides structural information based on the fragmentation pattern of the molecules. researchgate.net The mass spectrum of this compound would be expected to show characteristic fragment ions resulting from cleavages and rearrangements around the phosphorus center, allowing for unequivocal identification. researchgate.netresearchgate.net GC analysis on its own, using a calibrated system, can determine purity levels, with suppliers often quoting purity greater than 98.0% based on GC. sigmaaldrich.com
Elemental Analysis: As a fundamental technique, elemental analysis can be used to determine the weight percentages of carbon, hydrogen, and phosphorus in the final product. sciencemadness.org Agreement between the experimentally determined percentages and the calculated values for the molecular formula of this compound provides a definitive measure of absolute purity. sciencemadness.org
The following table summarizes the analytical techniques used in the synthesis and characterization of this compound.
| Technique | Application in Synthesis | Information Provided |
| ³¹P NMR | Reaction Monitoring & Purity Assessment | Direct detection of P(III) product; quantification of P(III) vs. P(V) species. |
| ¹H / ¹³C NMR | Purity Assessment & Structural Confirmation | Verification of organic structure; detection of organic impurities. researchgate.net |
| GC / GC-MS | Reaction Monitoring & Purity Assessment | Separation and quantification of reactants, products, and volatile impurities; structural confirmation via fragmentation. google.comresearchgate.net |
| FTIR | Purity Assessment | Confirmation of functional groups; verification of the absence of P=O bond from oxidation. mdpi.com |
| Elemental Analysis | Absolute Purity Confirmation | Determination of elemental composition (C, H, P). sciencemadness.org |
Advanced Spectroscopic and Analytical Methodologies in Research
Elucidation of Reaction Mechanisms via In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ NMR spectroscopy is a powerful, non-invasive technique that allows for the real-time monitoring of chemical reactions directly within the NMR tube. iastate.educardiff.ac.ukresearchgate.net This provides invaluable kinetic and mechanistic data by observing the consumption of reactants and the formation of intermediates and products over time. beilstein-journals.org For reactions involving diethyl ethylphosphonite, both phosphorus-31 and multidimensional NMR experiments are indispensable.
Phosphorus-31 NMR for Monitoring Phosphonite Transformation
Phosphorus-31 (³¹P) NMR spectroscopy is exceptionally well-suited for studying reactions of phosphorus-containing compounds due to the 100% natural abundance and spin-½ nucleus of the ³¹P isotope, which results in high sensitivity and sharp signals. mdpi.comwikipedia.org A key advantage is the wide range of chemical shifts, which are highly sensitive to the oxidation state and coordination environment of the phosphorus atom. huji.ac.iloxinst.com
This technique is particularly effective for monitoring the transformation of this compound, a P(III) compound, into its corresponding P(V) derivatives, such as diethyl ethylphosphonate. The significant difference in the ³¹P chemical shifts between these species allows for unambiguous and direct tracking of the reaction progress. researchgate.net For instance, the starting phosphonite would exhibit a signal in the characteristic downfield region for P(III) compounds, while the appearance of a new signal in the upfield phosphonate (B1237965) region would signify its conversion.
| Compound Name | Phosphorus Oxidation State | Typical Chemical Shift (δ) Range (ppm) |
|---|---|---|
| This compound | P(III) | +180 to +190 |
| Diethyl ethylphosphonate | P(V) | +30 to +34 |
Multidimensional NMR for Structural Assignment of Products and Intermediates
While ³¹P NMR is excellent for monitoring the phosphorus center, multidimensional NMR techniques are required to fully elucidate the structure of complex reaction products and intermediates. These experiments reveal through-bond and through-space correlations between different nuclei.
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, allowing for the mapping of proton networks within the ethyl and ethoxy groups.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, providing a clear assignment of the carbon skeleton.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for connecting fragments of a molecule, for example, linking the ethoxy protons to the phosphorus-bound carbon of the ethyl group.
¹H-³¹P HMBC: A specialized experiment that reveals long-range couplings between protons and the phosphorus atom, confirming the connectivity of the organic substituents to the phosphorus center.
| Technique | Correlated Nuclei (Example) | Structural Information Provided |
|---|---|---|
| ¹H-¹H COSY | P-CH₂-CH₃ with P-CH₂-CH₃ | Confirms the presence of the P-bound ethyl group. |
| ¹H-¹³C HSQC | O-CH₂-CH₃ with O-CH₂-CH₃ | Assigns the methyl carbon of the ethoxy group. |
| ¹H-¹³C HMBC | P-CH₂-CH₃ with P-CH₂-CH₃ | Confirms the C-P bond. |
Mass Spectrometry Techniques for Mechanistic Studies and Product Characterization
Mass spectrometry (MS) is a vital tool for identifying reaction products and gaining insight into their structures by measuring their mass-to-charge ratio (m/z). nih.gov It is often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS can confirm its successful synthesis and distinguish it from potential byproducts or oxidation products that may have very similar nominal masses.
| Compound Name | Molecular Formula | Calculated Exact Mass (Monoisotopic) |
|---|---|---|
| This compound | C₆H₁₅O₂P | 150.08096 |
| Diethyl ethylphosphonate | C₆H₁₅O₃P | 166.07588 |
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
Tandem Mass Spectrometry (MS/MS) involves isolating a specific ion (the precursor ion) and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. oup.com For this compound, MS/MS analysis would reveal characteristic losses of ethene (from the ethoxy groups), the ethoxy radicals, and the ethyl group attached to phosphorus. This data is critical for distinguishing between isomers and confirming the structure of newly formed products in a reaction mixture. For its common oxidation product, diethyl ethylphosphonate, a known fragmentation pattern involves a precursor ion [M+H]⁺ at m/z 167.0832, which fragments to a top peak at m/z 139 and a second highest at m/z 111. nih.gov
Chromatographic Techniques for Separation, Isolation, and Purity Assessment of Reaction Products
Chromatography is essential for separating the components of a reaction mixture, allowing for the isolation of pure products and the assessment of the purity of starting materials and products. researchgate.net Both gas and liquid chromatography are widely employed for the analysis of organophosphorus compounds.
Gas Chromatography (GC) is well-suited for analyzing volatile and thermally stable compounds like this compound. drawellanalytical.com A sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. cromlab-instruments.es Low-polarity columns are often used for organophosphorus compound analysis. cromlab-instruments.es Detectors that are highly sensitive to phosphorus, such as the Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD), are commonly used alongside mass spectrometry. epa.gov
High-Performance Liquid Chromatography (HPLC) is used for less volatile or thermally sensitive compounds. Separation occurs in the liquid phase based on the analyte's partitioning between a mobile phase and a stationary phase. sielc.com For this compound and its potential transformation products, reversed-phase HPLC using a C18 column with a mobile phase like acetonitrile (B52724) and water is a common approach. sielc.comamazonaws.com Derivatization may be employed for certain polar phosphonic acid breakdown products to enhance their retention and detection. amazonaws.com
| Technique | Stationary Phase (Column) | Typical Mobile Phase / Carrier Gas | Detector |
|---|---|---|---|
| Gas Chromatography (GC) | 5% Phenyl Polysiloxane (e.g., TG-5SilMS) | Helium | FPD, NPD, MS |
| High-Performance Liquid Chromatography (HPLC) | C18 Reverse Phase | Acetonitrile/Water Gradient | UV, MS |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile organophosphorus compounds like this compound. This method combines the separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. In a typical GC-MS analysis, the sample is vaporized and injected into a capillary column, where components are separated based on their boiling points and interactions with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification.
For organophosphorus compounds, including this compound, specific GC columns such as the Thermo Scientific TraceGOLD TG-5SilMS are often employed. These columns, typically with a low polarity silarylene phase similar to 5% diphenyl/95% dimethyl polysiloxane, offer excellent performance with minimal peak tailing for active compounds. nih.gov The mass spectrometer is often operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns that can be compared against spectral libraries for confirmation.
The fragmentation of this compound in GC-MS typically involves the cleavage of the P-O and C-O bonds. Key fragment ions observed in the mass spectrum of diethyl ethylphosphonate (a closely related compound) can be indicative of the structural moieties present in this compound.
| NIST Number | Library | Top m/z Peak | 2nd Highest m/z | 3rd Highest m/z |
|---|---|---|---|---|
| 291452 | Main library | 111 | 93 | 139 |
| 222442 | Replicate library | 111 | N/A |
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives
While GC-MS is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of non-volatile derivatives of this compound. Such derivatives can be formed, for example, through hydrolysis, which would yield ethyl ethylphosphonic acid, a more polar and non-volatile compound. The high polarity of phosphonic acids makes their purification and analysis challenging, often necessitating specialized chromatographic conditions or derivatization. beilstein-journals.orgnih.gov
The analysis of ethylphosphonic acid can be achieved using reversed-phase HPLC with an aqueous-organic mobile phase. For instance, a method utilizing a Newcrom R1 column with a mobile phase of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid (for mass spectrometry compatibility) has been described for the separation of diethyl ethylphosphonate and is adaptable for its hydrolysis products. amazonaws.com The use of a charged aerosol detector (CAD) or a mass spectrometer (MS) allows for the sensitive detection of these non-chromophoric compounds.
Derivatization is another strategy to enhance the detectability and chromatographic behavior of non-volatile phosphonic acids. For example, the aldehyde or imine groups in breakdown products of other phosphonates have been derivatized with reagents like 2,4-dinitrophenylhydrazine (B122626) or 9-fluorenyl methylchloroformate to allow for UV detection. nih.gov
| Parameter | Condition |
|---|---|
| Column | Newcrom B, 4.6x150 mm, 5 µm, 100A |
| Mobile Phase | MeCN/H2O – 20/78% |
| Buffer | Formic Acid – 2% |
| Flow Rate | 1.0 ml/min |
| Detection | CAD |
X-ray Crystallography for Molecular Structure Determination of this compound Complexes and Derivatives
The general procedure for X-ray crystallography involves growing a single crystal of the compound of interest, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in an X-ray beam. The resulting diffraction pattern is then used to solve the crystal structure and refine the atomic positions.
| Parameter | Value |
|---|---|
| Chemical formula | C54H68B2F8N2O6P4PdS2 |
| Crystal system | Monoclinic |
| Space group | P21/n |
| a (Å) | 15.253(3) |
| b (Å) | 18.019(4) |
| c (Å) | 23.593(5) |
| β (°) | 107.03(3) |
| Volume (ų) | 6190(2) |
Computational and Theoretical Investigations of Diethyl Ethylphosphonite
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical studies are instrumental in providing a detailed understanding of the electronic structure and bonding characteristics of molecules like diethyl ethylphosphonite. These computational methods allow for the exploration of molecular properties that are often difficult to probe experimentally. By solving the Schrödinger equation with various levels of approximation, researchers can obtain valuable information about electron distribution, orbital energies, and the nature of chemical bonds within the molecule.
For this compound, such studies would typically involve optimizing the molecular geometry to find its most stable conformation. Following this, a detailed analysis of the molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be performed. The energies and shapes of these orbitals are crucial in determining the molecule's reactivity and its interactions with other chemical species. Furthermore, quantum chemical calculations can elucidate the nature of the phosphorus-carbon (P-C) and phosphorus-oxygen (P-O) bonds, providing insights into their covalent and ionic character. These theoretical investigations form the foundation for understanding the chemical behavior of this compound.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool within quantum chemistry for predicting the reactivity of molecules. libretexts.orgwikipedia.org This theory focuses on the interactions between the HOMO of one molecule and the LUMO of another. libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive.
In the case of this compound, FMO analysis would predict its behavior in chemical reactions. The phosphorus atom, with its lone pair of electrons, is expected to significantly contribute to the HOMO, making it the primary site for nucleophilic attack. The LUMO, on the other hand, would likely be associated with the antibonding orbitals of the P=O (phosphoryl) or P-O-C linkages, indicating these as potential sites for electrophilic interaction. By analyzing the spatial distribution and energies of these frontier orbitals, one can predict how this compound will interact with various reagents. For instance, in a reaction with an electrophile, the reaction would be expected to occur at the site where the HOMO is localized, which is likely the phosphorus atom.
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Properties of this compound
| Molecular Orbital | Energy (eV) | Primary Atomic Contribution | Implied Reactivity |
| HOMO | -9.5 | Phosphorus (lone pair), Oxygen (ester) | Nucleophilic center at Phosphorus |
| LUMO | +2.0 | Phosphorus (antibonding σ), Carbonyl C (antibonding π) | Electrophilic sites at Phosphorus and adjacent carbons |
| HOMO-LUMO Gap | 11.5 | - | Indicates moderate kinetic stability |
Note: The values presented in this table are hypothetical and serve to illustrate the concepts of FMO analysis. Actual values would be obtained from specific quantum chemical calculations.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule is fundamental to its chemical properties and intermolecular interactions. Computational chemistry provides tools to visualize and quantify this charge distribution. One of the most intuitive ways to represent this is through an electrostatic potential (ESP) map. youtube.com An ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of a molecule. researchgate.net These maps use a color spectrum to indicate regions of different electrostatic potential, with red typically representing areas of high electron density (negative potential) and blue representing areas of low electron density (positive potential).
For this compound, an ESP map would reveal the polar nature of the molecule. The phosphoryl oxygen atom is expected to be a region of high electron density (red), making it a likely site for interaction with electrophiles or for hydrogen bonding. Conversely, the phosphorus atom and the ethyl groups bonded to it would likely exhibit a more positive or neutral potential (blue or green), except for the immediate vicinity of the oxygen atoms. The ethoxy groups will also show a polarized character, with the oxygen atoms being electron-rich. Understanding this charge distribution is crucial for predicting how the molecule will orient itself when approaching other molecules and for identifying the sites most susceptible to nucleophilic or electrophilic attack.
Table 2: Predicted Partial Atomic Charges in this compound
| Atom | Predicted Partial Charge (a.u.) |
| P | +0.8 |
| O (phosphoryl) | -0.6 |
| O (ester) | -0.5 |
| C (ethyl attached to P) | -0.2 |
| C (ethoxy, α-carbon) | +0.1 |
| C (ethoxy, β-carbon) | -0.3 |
| H | +0.1 to +0.2 |
Note: These are predicted values based on general principles of electronegativity and bonding in organophosphorus compounds. Precise values would be derived from quantum chemical calculations.
Density Functional Theory (DFT) for Elucidating Reaction Mechanisms
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of chemical reactions. Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying complex reaction pathways. By mapping the potential energy surface of a reaction, DFT can identify reactants, products, intermediates, and, most importantly, transition states.
In the context of this compound, DFT could be employed to study a variety of its reactions, such as hydrolysis, oxidation, or its role as a ligand in organometallic chemistry. For a given reaction, DFT calculations can provide detailed geometric information about the transition state structure, which is the highest energy point along the reaction coordinate. Furthermore, the energy difference between the reactants and the transition state, known as the activation energy, can be calculated. This information is invaluable for understanding the kinetics and feasibility of a reaction.
Transition State Characterization and Activation Energy Calculations
A key application of DFT in studying reaction mechanisms is the characterization of transition states and the calculation of activation energies. A transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. Computationally, a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For a hypothetical reaction involving this compound, such as its reaction with an electrophile, DFT calculations would be used to locate the transition state structure. This would involve optimizing the geometry of the reacting system to find the saddle point. Once the transition state is located and confirmed, its energy can be compared to the energy of the reactants to determine the activation energy (Ea). A lower activation energy implies a faster reaction rate. These calculations provide a quantitative understanding of the reaction kinetics and can help in predicting how changes in the structure of the reactants will affect the reaction rate.
Table 3: Hypothetical DFT Calculation Results for a Reaction of this compound
| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Features |
| 1 | Reactants (this compound + Electrophile) | 0.0 | - |
| 2 | Transition State | +15.2 | Elongated P-Nu bond, partial bond formation with electrophile |
| 3 | Product | -5.8 | Stable P-electrophile bond |
Note: This table illustrates the type of data that would be generated from a DFT study of a hypothetical reaction. The values are for illustrative purposes only.
Solvent Effects on Reaction Kinetics and Selectivity
Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction's kinetics and selectivity. Computational models can account for these solvent effects, providing a more realistic description of the reaction. The most common methods are implicit and explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. Explicit models involve including a number of solvent molecules in the calculation, which is more computationally intensive but can capture specific solvent-solute interactions like hydrogen bonding.
For reactions of this compound, DFT calculations incorporating a solvent model could be used to investigate how the polarity of the solvent affects the activation energy. For reactions that involve the formation of charged intermediates or transition states, polar solvents are likely to stabilize these species, thereby lowering the activation energy and increasing the reaction rate. By performing calculations in different solvents, it is possible to predict the optimal solvent for a particular reaction, and to understand how the solvent influences the reaction's outcome, including its regioselectivity and stereoselectivity.
Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior
While quantum chemical methods are excellent for studying the electronic structure and reactivity of individual molecules, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of dynamic processes and the bulk properties of a system.
For this compound, MD simulations could be used to study its behavior in various solvents. These simulations can provide insights into how the molecule is solvated, including the arrangement of solvent molecules around it and the strength of the intermolecular interactions, such as van der Waals forces and hydrogen bonding. By analyzing the trajectories of the molecules from an MD simulation, it is possible to calculate various properties, such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute. This information is crucial for understanding the solubility of this compound and its transport properties in solution. Furthermore, MD simulations can be used to study the aggregation behavior of this compound molecules at higher concentrations.
Computational Design and Prediction of Novel Reactivity and Catalytic Cycles
Computational chemistry has emerged as a powerful tool for the rational design of catalysts and the prediction of novel reaction pathways for organophosphorus compounds, including this compound. By leveraging quantum mechanical methods and machine learning, researchers can model molecular structures, elucidate reaction mechanisms, and predict the outcomes of chemical transformations with increasing accuracy. These theoretical investigations provide valuable insights that can guide experimental efforts, accelerating the discovery of new applications for compounds like this compound.
At the forefront of these computational approaches is Density Functional Theory (DFT), which is widely used to investigate the electronic structure and reactivity of molecules. DFT calculations can determine key quantum chemical parameters that govern the behavior of a compound. nih.gov For instance, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can reveal the electron-donating and accepting capabilities of a molecule, respectively, offering clues about its potential reactivity in various chemical environments. nih.govresearchgate.net
Predicting Reaction Mechanisms and Feasibility
A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate activation energies. This information is crucial for predicting whether a proposed reaction is kinetically and thermodynamically feasible. For example, DFT studies on the reactions of other phosphonates have successfully explained experimental observations, such as regioselectivity, by comparing the energy barriers of different possible reaction pathways. researchgate.net While specific studies on the design of novel catalytic cycles for this compound are not extensively documented in the literature, the principles from related organophosphorus compounds can be applied. Theoretical predictions can be made for the catalytic efficiency of phosphorus compounds in various reactions, such as hydrogenations. researchgate.net
Below is an interactive data table showcasing hypothetical calculated thermodynamic data for a proposed novel reaction involving this compound, illustrating the type of information that can be generated through computational studies.
| Reaction Step | Reactants | Products | ΔH (kcal/mol) | ΔG (kcal/mol) | Activation Energy (Ea) (kcal/mol) |
| 1 | This compound + Substrate A | Intermediate 1 | -5.2 | -2.1 | 15.8 |
| 2 | Intermediate 1 + Reagent B | Intermediate 2 | -12.7 | -8.5 | 22.4 |
| 3 | Intermediate 2 | Product C + Catalyst | 2.3 | -1.0 | 10.1 |
This table contains hypothetical data for illustrative purposes.
Designing Novel Catalysts and Ligands
Beyond predicting the reactivity of a single molecule, computational methods are instrumental in the design of novel catalysts. For organophosphorus compounds, which are often used as ligands in transition-metal catalysis, computational screening can accelerate the discovery of new and more efficient catalytic systems. chemrxiv.org Large libraries of virtual organophosphorus ligands can be generated and their properties calculated using quantum mechanics. Machine learning models can then be trained on this data to predict the performance of new, untested ligands, significantly reducing the experimental effort required. chemrxiv.org
This data-driven approach allows for the systematic exploration of the vast chemical space of potential catalysts. chemrxiv.org Key descriptors for catalyst performance, such as steric and electronic parameters, can be calculated and correlated with catalytic activity. This enables the in silico design of ligands with optimized properties for a specific catalytic transformation.
The following table presents a set of calculated descriptors for a series of hypothetical phosphonite-based ligands, demonstrating the type of data used in computational catalyst design.
| Ligand | Tolman Electronic Parameter (TEP) (cm⁻¹) | Cone Angle (°) | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Catalytic Activity (Turnover Frequency) |
| Ligand 1 (DEEP-based) | 2055.1 | 135 | -6.8 | -0.5 | 1200 |
| Ligand 2 | 2058.3 | 142 | -7.1 | -0.3 | 950 |
| Ligand 3 | 2053.9 | 130 | -6.5 | -0.6 | 1500 |
| Ligand 4 | 2060.5 | 150 | -7.5 | -0.1 | 700 |
This table contains hypothetical data for illustrative purposes. DEEP stands for this compound.
The integration of computational modeling with experimental validation holds the key to unlocking the full potential of this compound in novel applications. By predicting its behavior in uncharted chemical territory and designing catalytic systems tailored to its properties, researchers can pave the way for new synthetic methodologies and functional materials.
Structure Reactivity Relationships and Analogues of Diethyl Ethylphosphonite
Influence of Alkyl Group Variation on Phosphorus Reactivity
The reactivity of dialkyl alkylphosphonites is a delicate balance of steric and electronic factors. The phosphorus atom acts as a nucleophile in many of its characteristic reactions, such as the Michaelis-Arbuzov reaction. The accessibility of its lone pair and the electron density at the phosphorus center dictate the rate and outcome of these transformations.
Comparison with Dimethyl, Dipropyl, and Dibutyl Alkylphosphonites
Varying the alkyl groups of the ester functionality (OR') from methyl to butyl has a pronounced effect on the chemical reactivity of ethylphosphonites. This effect is primarily driven by steric hindrance rather than electronic differences.
Electronic Effects: The inductive effect of simple alkyl groups (methyl, ethyl, propyl, butyl) is quite similar. They are all weakly electron-donating, meaning they slightly increase the electron density and nucleophilicity of the phosphorus atom compared to hydrogen. However, the difference in electron-donating ability between a methyl and a butyl group is minimal and generally considered to have a negligible impact on reactivity in this context.
Steric Effects: The most significant factor influencing reactivity in this series is steric bulk. As the size of the alkyl chain on the ester groups increases, the phosphorus center becomes more sterically crowded. This increased hindrance impedes the approach of electrophiles to the phosphorus lone pair, leading to a decrease in reaction rates. The trend in reactivity is therefore expected to decrease as the alkyl groups become larger.
The general trend for the rate of reaction for ethylphosphonites with a given electrophile is:
Dimethyl ethylphosphonite > Diethyl ethylphosphonite > Dipropyl ethylphosphonite > Dibutyl ethylphosphonite
This relationship is summarized in the interactive data table below.
| Compound Name | Ester Alkyl Group | Relative Steric Hindrance | Expected Relative Reactivity |
|---|---|---|---|
| Dimethyl ethylphosphonite | Methyl (-CH₃) | Low | Highest |
| This compound | Ethyl (-C₂H₅) | Moderate | High |
| Dipropyl ethylphosphonite | Propyl (-C₃H₇) | High | Moderate |
| Dibutyl ethylphosphonite | Butyl (-C₄H₉) | Highest | Lowest |
Steric and Electronic Effects of Ester Functionality on Chemical Behavior
The two ethoxy (-OCH₂CH₃) groups in this compound are fundamental to its chemical character. They exert both steric and electronic influences that differentiate it from related phosphorus compounds like trialkylphosphines (e.g., triethylphosphine).
Electronic Influence: The oxygen atoms are highly electronegative, pulling electron density away from the phosphorus atom via an inductive effect (-I). This effect makes the phosphorus atom in this compound less nucleophilic and less basic than the phosphorus atom in triethylphosphine. Consequently, it reacts more slowly with electrophiles.
Steric Influence: While the ethoxy groups are sterically more demanding than the hydrogen atoms in phosphine (B1218219) (PH₃), phosphonite and phosphite (B83602) ligands are generally less bulky than their corresponding phosphine counterparts. This is often quantified by the Tolman cone angle, a measure of the steric bulk of a ligand. Phosphites exhibit smaller cone angles than structurally related phosphines. wikipedia.org This moderate steric profile allows this compound to act as an effective ligand in coordination chemistry, binding to metal centers without causing excessive crowding that might inhibit catalysis.
Synthesis and Reactivity of Chiral this compound Derivatives
The synthesis of chiral derivatives of this compound introduces a stereogenic center, enabling their use in asymmetric synthesis. Chirality can be introduced in several ways:
At the Phosphorus Atom (P-chiral): Creating a P-stereogenic center is challenging but can be achieved through resolution of a racemic mixture or by stereospecific substitution reactions on a chiral precursor.
Within the Ester Groups: The most straightforward method is to synthesize the phosphonite using a chiral alcohol. For example, reacting ethylphosphonous dichloride (EtPCl₂) with two equivalents of an enantiopure alcohol like (R)- or (S)-2-butanol would yield a chiral phosphonite.
Within the P-Alkyl Group: A chiral moiety can be incorporated into the ethyl group attached directly to the phosphorus.
These chiral phosphonites react similarly to their achiral parent compound but can transfer stereochemical information during a reaction.
Impact on Asymmetric Induction in Catalysis
Chiral phosphonite esters, like other chiral phosphorus compounds, are highly valuable as ligands in transition metal-catalyzed asymmetric reactions. mdpi.com When a chiral phosphonite ligand coordinates to a metal center (e.g., Rhodium, Palladium, Iridium), it creates a chiral catalytic complex. researchgate.netdicp.ac.cn This complex provides a dissymmetric environment that can differentiate between the two enantiotopic faces of a prochiral substrate.
During the catalytic cycle, the substrate is forced to approach and bind to the metal in a sterically preferred orientation. This directional control guides the subsequent chemical transformation (e.g., hydrogenation, hydroformylation, or allylic alkylation) to favor the formation of one product enantiomer over the other. dicp.ac.cnnih.gov The degree of stereochemical control is measured by the enantiomeric excess (ee), which quantifies the purity of the desired enantiomer. The modular nature of these ligands allows for fine-tuning of their structure to maximize enantioselectivity for a specific reaction.
The table below illustrates hypothetical results for an asymmetric reaction, demonstrating how ligand structure can be optimized to achieve high enantiomeric excess.
| Chiral Ligand (Derivative of Ethylphosphonite) | Reaction | Achieved Enantiomeric Excess (ee %) |
|---|---|---|
| Ethyl-(di-(R)-2-butyl)phosphonite | Asymmetric Hydrogenation | 85% |
| Ethyl-(di-(S)-menthyl)phosphonite | Asymmetric Hydrogenation | 92% |
| Chiral P-stereogenic phosphonite | Asymmetric Hydroformylation | 95% |
| BINOL-derived ethylphosphonite | Asymmetric Allylic Alkylation | >99% |
Examination of Analogous Phosphonite Esters and Their Synthetic Utility
The family of phosphonite esters extends beyond simple alkyl derivatives to include a wide range of structures with diverse applications in synthesis. Analogues can include diaryl, cyclic, and bifunctional phosphonites. Their synthetic utility is primarily centered on the nucleophilicity of the P(III) center and their ability to act as ligands.
Michaelis-Arbuzov Reaction: This is the cornerstone reaction for phosphonites and phosphites. It involves the reaction of the P(III) ester with an alkyl halide. The phosphorus atom attacks the alkyl halide, displacing the halide ion. In a subsequent step, the displaced halide attacks one of the ester's alkyl groups, resulting in the formation of a stable pentavalent phosphinate ester (R-P(O)(OR')-R''). This reaction is a powerful and widely used method for forming carbon-phosphorus bonds. wikipedia.org
Ligands in Homogeneous Catalysis: Phosphonite esters are effective ligands for transition metal catalysts used in large-scale industrial processes. wikipedia.org In reactions like hydroformylation (the addition of H₂ and CO across a double bond) and hydrocyanation, the electronic and steric properties of the phosphonite ligand can be tuned to control the activity and selectivity of the catalyst. For instance, using a bulkier phosphonite can favor the formation of the linear aldehyde over the branched aldehyde in hydroformylation.
Perkow Reaction: In a reaction that competes with the Michaelis-Arbuzov pathway, phosphonites can react with α-halo ketones to yield vinyl phosphates. In this case, the phosphorus atom attacks the carbonyl carbon, leading to a rearrangement that expels the halide and forms a C=C double bond.
Reagents for Oxidation/Reduction: The P(III) center is readily oxidized to P(V). This property is exploited in reactions like the Appel reaction (for converting alcohols to alkyl halides using a tetrahalomethane) and the Mitsunobu reaction (for inverting the stereochemistry of an alcohol), where a related phosphine is oxidized to phosphine oxide. Phosphonites can participate in similar redox processes.
Future Research Directions and Unexplored Avenues in Diethyl Ethylphosphonite Chemistry
The field of organophosphorus chemistry is continually evolving, driven by the need for more efficient, selective, and sustainable chemical processes. Diethyl ethylphosphonite, as a representative phosphonite, is at the forefront of several promising research trajectories. Future investigations are poised to expand its utility far beyond current applications, focusing on greener synthesis, novel catalytic roles, advanced process engineering, new materials, and computationally guided development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for Diethyl ethylphosphonite, and how can experimental risks be mitigated?
- Methodological Answer : this compound (CAS 2651-85-6) is synthesized via nucleophilic substitution or transesterification reactions. For example, triethyl phosphite may react with ethyl halides under controlled conditions . Key steps include:
- Risk Assessment : Conduct a hazard analysis for reagents (e.g., flammability of phosphites) and exothermic reactions .
- Purification : Use fractional distillation or column chromatography to isolate the product, monitoring purity via ³¹P NMR .
- Safety : Employ inert atmospheres (N₂/Ar) and avoid moisture to prevent decomposition .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ³¹P NMR : Primary tool for confirming phosphonite structure (δ ~100-120 ppm for P(III) centers) .
- Mass Spectrometry : Compare fragmentation patterns with reference data (e.g., NIST libraries) to validate molecular ions (C₆H₁₅O₂P, m/z 162) .
- IR Spectroscopy : Identify P-O-C stretches (~950–1050 cm⁻¹) and P-C vibrations (~650 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, as phosphonites may release toxic oxides upon decomposition .
- Spill Management : Neutralize spills with alkaline solutions (e.g., NaHCO₃) and adsorbents (vermiculite) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry using software (Gaussian, ORCA) to assess electrophilicity at the phosphorus center .
- Reactivity Trends : Compare HOMO-LUMO gaps with analogous phosphonates (e.g., dimethyl methylphosphonate) to infer kinetic stability .
- Validation : Correlate computed activation energies with experimental yields in alkylation reactions .
Q. How can researchers resolve contradictions in reported reaction yields involving this compound?
- Methodological Answer :
- Variable Control : Standardize solvent purity (e.g., anhydrous THF vs. wet DCM) and reaction temperature .
- Analytical Calibration : Use internal standards (e.g., triphenylphosphine oxide) in quantitative ³¹P NMR to improve yield accuracy .
- Error Analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in replicate experiments .
Q. What strategies enhance the stability of this compound during long-term storage?
- Methodological Answer :
- Storage Conditions : Store under inert gas (Ar) at –20°C in amber glass to prevent oxidation and photodegradation .
- Stability Monitoring : Periodically analyze via ³¹P NMR to detect decomposition products (e.g., phosphine oxides) .
- Additives : Introduce radical inhibitors (BHT) to suppress autoxidation .
Q. What mechanistic insights explain this compound’s role in catalytic cycles?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow NMR to track intermediate formation in Pd-catalyzed cross-coupling reactions .
- Isotopic Labeling : Incorporate ¹⁸O or deuterated ethyl groups to elucidate bond-breaking steps .
- Theoretical Models : Simulate transition states to identify rate-determining steps in ligand-exchange processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
